molecular formula C19H18N2O2S B5812704 N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B5812704
M. Wt: 338.4 g/mol
InChI Key: CVEFDRNAXBTMLU-UHFFFAOYSA-N
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Description

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide, also known as DMXB-A, is a chemical compound that has been widely studied for its potential therapeutic applications. DMXB-A belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have a variety of effects on the nervous system.

Mechanism of Action

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide acts as an agonist at nicotinic acetylcholine receptors, specifically the alpha7 subtype. Activation of these receptors leads to an increase in the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which are involved in cognitive function and mood regulation. N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has also been shown to have anti-inflammatory effects through its actions on nicotinic receptors expressed on immune cells.
Biochemical and Physiological Effects:
N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has a number of biochemical and physiological effects that make it an attractive candidate for therapeutic applications. In addition to its effects on neurotransmitter release and inflammation, N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has been shown to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons. N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide is that it has been well-studied in animal models, which has provided a wealth of information on its potential therapeutic applications. However, one limitation of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide is that its effects can be variable depending on the dose and route of administration. Additionally, more research is needed to determine the optimal dosing and administration regimen for N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide in humans.

Future Directions

There are a number of future directions for research on N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide. One area of interest is in the development of more selective nicotinic receptor agonists that can target specific subtypes of receptors. Another area of research is in the development of novel formulations of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide that can improve its bioavailability and pharmacokinetic properties. Finally, more research is needed to determine the safety and efficacy of N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide in humans, particularly in the treatment of neurodegenerative diseases.

Synthesis Methods

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with thionyl chloride to form the acid chloride. The acid chloride is then reacted with N-(2,6-dimethylphenyl) ethylamine to form the amide intermediate, which is subsequently treated with carbon disulfide to form the carbonothioyl group. The final product, N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide, is obtained by deprotection of the amide group using a strong base.

Scientific Research Applications

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has been the subject of numerous studies for its potential therapeutic applications. One of the most promising areas of research is in the treatment of Alzheimer's disease. N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease by enhancing cholinergic neurotransmission. N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide has also been studied for its potential use in the treatment of schizophrenia, depression, and anxiety disorders.

properties

IUPAC Name

N-[(2,6-dimethylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-11-7-6-8-12(2)16(11)20-19(24)21-18(22)17-13(3)14-9-4-5-10-15(14)23-17/h4-10H,1-3H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEFDRNAXBTMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=C(C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,6-dimethylphenyl)carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide

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